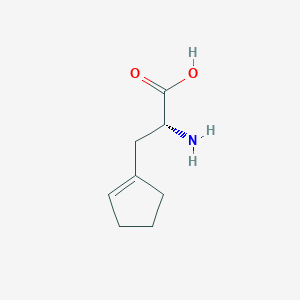

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(2R)-2-amino-3-(cyclopenten-1-yl)propanoic acid |

InChI |

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)/t7-/m1/s1 |

InChI Key |

MNHWYCRCODAGAH-SSDOTTSWSA-N |

Isomeric SMILES |

C1CC=C(C1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1CC=C(C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of (2R)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid generally involves:

- Construction of the cyclopentene moiety attached to the amino acid backbone.

- Introduction of the amino group with stereocontrol to obtain the (2R) configuration.

- Protection and deprotection steps to facilitate purification and yield optimization.

Two main synthetic strategies are reported:

- Chiral pool synthesis starting from naturally occurring amino acids or chiral precursors.

- Asymmetric catalytic synthesis using chiral catalysts or auxiliaries to induce stereoselectivity.

Specific Methods from Patent Literature

A European patent (EP 3 478 669 B1) describes related synthetic routes for cyclopent-1-en-1-yl substituted amino acid derivatives, focusing on intermediates and related compounds. Although the patent primarily covers more complex derivatives, it provides insights into key steps applicable to the target compound:

- Hydrogenation and reduction steps using Pd/C catalysts to remove protecting groups and convert esters to acids.

- Use of tert-butyl carbamate protecting groups for amino functionality, which are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

- Employing tertiary amine bases and aprotic solvents (THF, methanol) to facilitate coupling and deprotection reactions under controlled temperatures (10–25 °C).

- Purification by crystallization using solvents like tetrahydrofuran (THF) and water mixtures.

These methods emphasize mild conditions to preserve stereochemical integrity and avoid racemization.

Asymmetric Hydrogenation and Catalytic Methods

Recent advances in asymmetric synthesis of chiral amines and amino acids provide routes to prepare this compound with high enantiomeric excess:

- Asymmetric hydrogenation (AH) of imines or enamides derived from cyclopentene-containing precursors using chiral diphosphine ligands such as (S)-SegPhos or Quinox-P*.

- Catalysis under mild hydrogen pressure (1 bar H2) with palladium or rhodium complexes achieves high stereoselectivity (up to 99% ee).

- Brønsted acid-promoted tautomerization can enhance the yield and selectivity of the hydrogenation step.

- The use of chiral ligands like (S)-MeO-Biphep and Walphos-type ligands has been demonstrated to produce chiral amines with excellent enantiocontrol, which can be further converted into the target amino acid.

Synthesis via Epoxide Opening

An alternative approach involves the preparation of epoxide intermediates, such as (2R)-2-methyloxiran-2-yl derivatives bearing the cyclopent-1-en-1-yl substituent:

- The epoxide ring opening with nucleophiles under stereocontrolled conditions installs the amino acid side chain.

- Subsequent functional group transformations yield the free amino acid.

- This method benefits from the availability of chiral epoxides and allows for precise stereochemical control.

Process Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of amino group | tert-Butyl carbamate, base | Protected amino intermediate |

| 2 | Formation of cyclopentene side chain | Cyclopent-1-en-1-yl precursor, coupling agents | Introduction of cyclopent-1-en-1-yl moiety |

| 3 | Asymmetric hydrogenation | Pd/C or Rh catalyst, chiral diphosphine ligand, H2 | Stereoselective reduction, high enantiomeric purity |

| 4 | Deprotection | Trifluoroacetic acid (TFA), aprotic solvents (THF) | Removal of protecting groups, free amine formed |

| 5 | Purification | Crystallization with THF/water, filtration | Isolation of pure this compound |

Research Findings and Analytical Data

- The stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.

- Optical purity typically exceeds 95% ee when asymmetric catalytic methods are employed.

- Yields range from moderate to high (50–85%) depending on the synthetic route and purification method.

- The compound’s molecular formula is C10H15NO2, with a molecular weight of approximately 181.23 g/mol.

- The compound is generally isolated as a crystalline solid with good stability under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on chemical formulas where experimental data were unavailable.

Substituent Effects on Pharmacokinetics

- Cyclopentene : Enhances lipophilicity compared to alkyl chains (e.g., D-valine) but less than aromatic systems (e.g., D-tryptophan). The unsaturated ring may improve membrane permeability.

- Sulfur/Selenium : Thioether/selenyl groups introduce redox activity, enabling disulfide bond formation or antioxidant effects. Propargyl groups enable bioorthogonal reactions .

Biological Activity

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is a chiral amino acid derivative notable for its unique cyclopentene structure. This compound has garnered attention in recent years due to its potential biological activities, especially in neuropharmacology and metabolic processes. This article explores the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C8H13NO2

- Molecular Weight : 155.19 g/mol

- Structure : Contains a cyclopentene ring which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. The compound's amino and carboxylic acid functional groups allow it to participate in various biochemical reactions, such as:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a neurotransmitter or modulator, potentially influencing synaptic transmission.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors involved in neurotransmission, thereby affecting neuronal signaling pathways.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Potential to protect neurons from damage and degeneration. |

| Modulation of Synaptic Transmission | Influences neurotransmitter release and receptor activity. |

| Antioxidant Properties | May reduce oxidative stress in cells. |

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. A study conducted on neuronal cell cultures showed that this compound could reduce apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative diseases.

Interaction with Receptors

A series of binding assays revealed that this compound has significant affinity for glutamate receptors, which are crucial for synaptic plasticity and memory formation. This interaction could explain its potential cognitive-enhancing effects observed in animal models.

Antioxidant Activity

In vitro studies demonstrated that the compound exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid. It effectively scavenged free radicals, thereby reducing cellular damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Cyclization Reactions : Involving cyclopentadiene derivatives.

- Purification Techniques : Such as chromatography to achieve high purity levels necessary for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is recommended. For example, using tert-butoxycarbonyl (Boc) protection on the amino group followed by cyclopentene coupling via Heck or Suzuki-Miyaura reactions. Enantiomeric purity can be confirmed using chiral HPLC or polarimetry, as demonstrated for structurally similar fluoropyridine-substituted amino acids .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can elucidate spatial arrangements of the cyclopentene ring relative to the amino acid backbone. Circular dichroism (CD) spectroscopy may also correlate with known chiral centers in analogous compounds .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR ensure structural integrity. Stability under varying pH and temperature can be monitored via accelerated degradation studies using HPLC-UV. For example, thermal gravimetric analysis (TGA) has been applied to similar amino acids to predict decomposition thresholds .

Advanced Research Questions

Q. How does the cyclopentene ring’s conformation influence enzymatic interactions?

- Methodological Answer : Molecular dynamics (MD) simulations can model ring puckering effects on binding affinity. For instance, studies on phenylalanine derivatives show that substituent flexibility impacts active-site docking. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding thermodynamics .

Q. What strategies resolve contradictions in reported bioactivity across studies?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Reproducibility requires:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular uptake studies.

- Purity verification : Use LC-MS to rule out degradation products, as organic degradation in aqueous buffers is a known limitation in long-term studies .

- Standardized protocols : Adopt guidelines from pharmacopeial standards for amino acid derivatives, such as those for impurity profiling .

Q. Can computational models predict the compound’s reactivity in peptide synthesis?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for amide bond formation. For example, studies on (2S)-2-amino-3-(indol-3-yl)propanoic acid used DFT to optimize coupling conditions, reducing racemization risks . Experimental validation via solid-phase peptide synthesis (SPPS) with Fmoc protection is advised.

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral stationary phases in synthesis to avoid epimerization, critical for bioactive studies .

- Degradation Mitigation : Store samples at -20°C under nitrogen to prevent cyclopentene ring oxidation, as seen in similar unsaturated compounds .

- Bioactivity Validation : Pair in vitro assays (e.g., enzyme kinetics) with in silico docking to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.